molecular formula C11H17F2NO2 B2464878 N-(4,4-difluorocyclohexyl)tetrahydrofuran-3-carboxamide CAS No. 2123738-26-9

N-(4,4-difluorocyclohexyl)tetrahydrofuran-3-carboxamide

Cat. No. B2464878
CAS RN: 2123738-26-9
M. Wt: 233.259
InChI Key: WSAVGRDXPCNTAB-UHFFFAOYSA-N
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Description

“N-(4,4-difluorocyclohexyl)tetrahydrofuran-3-carboxamide” is a chemical compound with the molecular formula C11H17F2NO2 . It has an average mass of 233.255 Da .


Molecular Structure Analysis

The molecular structure of “N-(4,4-difluorocyclohexyl)tetrahydrofuran-3-carboxamide” consists of a tetrahydrofuran ring attached to a carboxamide group and a 4,4-difluorocyclohexyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Formation of Carboxamides : N,N,N′,N′-tetramethyl (succinimido) uronium tetrafluoroborate is an effective reagent for the formation of carboxamides, offering an alternative to carbodiimide reagents for this purpose (Bannwarth & Knorr, 1991).
  • Heterocyclic Derivative Syntheses : Catalytic reactions under oxidative carbonylation conditions have been used to synthesize various heterocyclic derivatives, including tetrahydrofuran and oxazoline, demonstrating the versatility of this compound in creating diverse chemical structures (Bacchi et al., 2005).

Biological Activity and Pharmaceuticals

  • Antimicrobial Activity : Some derivatives of N-(ferrocenylmethyl)benzene-carboxamide have shown cytotoxic effects on specific cancer cell lines, indicating potential applications in developing new anticancer agents (Kelly et al., 2007).
  • Antitumor Agents : The compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, which shares a similar structure, has shown curative activity against certain types of leukemia (Stevens et al., 1984).

Materials Science and Engineering

  • Polyamide Nanofiltration Membranes : Research has shown that altering the density of surface carboxyl groups in polyamide membranes can significantly improve their antifouling properties, which is crucial in environmental applications (Mo et al., 2012).
  • Polyimide-Silicate Ceramers : Hybrid materials incorporating silica networks in polyimide films, produced using the sol-gel technique, demonstrate various morphologies and potential applications in advanced material design (Kioul & Mascia, 1994).

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAVGRDXPCNTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CCOC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide

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